molecular formula C13H15NO2S B12876809 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole CAS No. 113334-35-3

1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole

Cat. No.: B12876809
CAS No.: 113334-35-3
M. Wt: 249.33 g/mol
InChI Key: AZALDLPAUSCLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a sulfonylmethyl group attached to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

  • 1-Methyl-2-[(4-chlorobenzene-1-sulfonyl)methyl]-1H-pyrrole
  • 1-Methyl-2-[(4-nitrobenzene-1-sulfonyl)methyl]-1H-pyrrole
  • 1-Methyl-2-[(4-methoxybenzene-1-sulfonyl)methyl]-1H-pyrrole

Comparison: 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole is unique due to the presence of the 4-methylbenzene sulfonyl group, which can influence its reactivity and interactions. Compared to its analogs with different substituents on the benzene ring, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

113334-35-3

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrole

InChI

InChI=1S/C13H15NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h3-9H,10H2,1-2H3

InChI Key

AZALDLPAUSCLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.